4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-
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Overview
Description
4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione typically involves multiple steps. One practical asymmetric synthesis route starts with commercially available citrazinic acid, which is converted into 2-chloro-6-methoxypyridine through a series of reactions . This intermediate undergoes further transformations, including ortho-directed metalation, formamide reaction, and palladium-mediated carbonylation, to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including camptothecin analogs.
Biology: Its derivatives are studied for their potential biological activities, such as anticancer properties.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione involves its interaction with specific molecular targets. For instance, in the context of its use as an intermediate for irinotecan, it interacts with DNA topoisomerase I, inhibiting the enzyme and preventing DNA replication in cancer cells . This leads to cell death and tumor regression.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione
- (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Uniqueness
What sets 4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione apart from similar compounds is its specific spiro structure, which imparts unique chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of biologically active molecules and pharmaceuticals.
Properties
CAS No. |
1346605-23-9 |
---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
296.334 |
IUPAC Name |
4/'-(1,1,2,2,2-pentadeuterioethyl)spiro[1,3-dioxolane-2,6/'-1,4,7,8-tetrahydropyrano[3,4-f]indolizine]-3/',10/'-dione |
InChI |
InChI=1S/C15H17NO5/c1-2-9-10-7-12-15(20-5-6-21-15)3-4-16(12)13(17)11(10)8-19-14(9)18/h7,9H,2-6,8H2,1H3/i1D3,2D2 |
InChI Key |
XPSBJTPRMIDKGX-ZBJDZAJPSA-N |
SMILES |
CCC1C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4 |
Synonyms |
(±)-4’-ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-d5 |
Origin of Product |
United States |
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